N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Antimycobacterial Activity
Research has shown that compounds related to N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide demonstrate significant antimycobacterial activity. Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, discovering that certain compounds within this category exhibit considerable activity against both drug-sensitive and drug-resistant MTB strains. These findings suggest the potential of these compounds in the treatment of tuberculosis (Lv et al., 2017).
Synthetic Chemistry and Reactivity
The reactivity and synthetic applications of compounds like this compound have been explored in various studies. Yıldırım et al. (2005) detailed the conversion of 1H-pyrazole-3-carboxylic acid into related carboxamide and imidazo[4,5-b]pyridine derivatives, highlighting the diverse reactivity of these compounds (Yıldırım, Kandemirli, & Demir, 2005). Moreover, synthesis methods involving microwave-assisted reactions have been developed to efficiently produce imidazo[1,2-a]pyridines, as demonstrated by Li et al. (2013) (Li, Li, Zhao, Wang, & Wen, 2013).
Biological Activity and Potential Therapeutic Applications
Several studies have investigated the biological activities of compounds structurally related to this compound, including their potential as antiulcer agents and insecticides. For instance, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents, though their effectiveness varied (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, Fadda et al. (2017) assessed the insecticidal properties of heterocyclic compounds incorporating a thiadiazole moiety, indicating their potential in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)15-5-1-3-13(11-15)17(26)24-8-10-25-9-7-23-16(25)14-4-2-6-22-12-14/h1-7,9,11-12H,8,10H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFVQLTPRBRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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